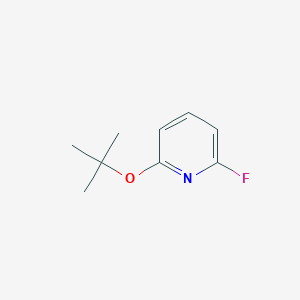

2-(tert-Butoxy)-6-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |

InChI Key |

COULCVKWCYCUIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC(=CC=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butoxy 6 Fluoropyridine and Analogues

Strategies for the Construction of the 2-(tert-Butoxy)-6-fluoropyridine Scaffold

The assembly of the this compound core relies on strategic precursor synthesis followed by regioselective functionalization. These methods are designed to precisely install the desired substituents on the pyridine (B92270) ring.

Precursor Synthesis and Derivatization Approaches

The most direct route to this compound involves the nucleophilic substitution of a suitable dihalogenated pyridine precursor. A common and effective precursor is 2-bromo-6-fluoropyridine. The synthesis is typically achieved via a palladium-catalyzed coupling reaction with a tert-butoxide source, such as potassium tert-butoxide.

The synthesis of the 2-bromo-6-fluoropyridine precursor itself can be accomplished through several methods. One established approach is a halogen exchange reaction (Halex) on 2,6-dibromopyridine. This reaction involves heating 2,6-dibromopyridine with a fluoride (B91410) source like potassium fluoride (KF), often in the presence of a phase-transfer catalyst such as 18-crown-6 to enhance the solubility and reactivity of the fluoride salt. chemicalbook.com

Another versatile method for precursor synthesis involves diazotization of aminopyridines. For instance, 2-amino-6-bromopyridine can be converted to the corresponding diazonium salt, which is then subjected to a Balz-Schiemann type reaction or a variation thereof using anhydrous hydrogen fluoride to introduce the fluorine atom. A Chinese patent outlines a multi-step process for preparing related fluoropyridine compounds that includes bromination of hydroxylated picoline derivatives, reduction of a nitro group to an amine, and subsequent diazotization and fluorination.

Table 1: Selected Precursors for this compound Synthesis

| Precursor Compound | Synthetic Route to Precursor | Derivatization Reagent |

| 2-Bromo-6-fluoropyridine | Halogen exchange on 2,6-dibromopyridine | Potassium tert-butoxide |

| 2-Chloro-6-fluoropyridine (B1582542) | Halogen exchange on 2,6-dichloropyridine (B45657) | Potassium tert-butoxide |

| 2-Amino-6-fluoropyridine | Diazotization/bromination of 2,6-diaminopyridine (B39239) | Not applicable (requires further steps) |

The derivatization step to introduce the tert-butoxy (B1229062) group is a critical transformation. The bulky tert-butyl group provides steric hindrance, which can influence the molecule's conformation and interaction with biological targets. This reaction is typically performed under inert conditions in a suitable organic solvent.

Regioselective Functionalization of Fluoropyridines

Regioselectivity is paramount when functionalizing pyridine rings, which are inherently electron-deficient. The presence of a fluorine atom further deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine makes the carbon atom to which it is attached, as well as the positions ortho and para to it, highly electrophilic and susceptible to nucleophilic attack.

In the context of a 2-fluoropyridine (B1216828) scaffold, the C2 and C6 positions are particularly activated. This electronic property is exploited in the synthesis of this compound from a 2,6-dihalogenated precursor, where one halogen is selectively displaced by the tert-butoxide nucleophile.

Furthermore, modern C-H functionalization techniques have enabled the direct installation of groups onto the pyridine ring with high regioselectivity. For instance, C-H fluorination methods often show a strong preference for the position adjacent to the nitrogen atom (the C2 or C6 position), providing a direct route to 2-fluoropyridines from readily available pyridine starting materials. nih.govacs.org This allows for late-stage functionalization, a highly valuable strategy in drug discovery for rapidly generating analogues. nih.gov

Fluorination Techniques in Pyridine Synthesis

The introduction of fluorine onto a pyridine ring can be challenging due to the ring's electron-deficient nature. Several powerful methodologies have been developed to overcome this, each with distinct advantages regarding scope, selectivity, and reaction conditions.

Electrophilic Fluorination Methodologies

Direct electrophilic fluorination of pyridine is difficult because the electrophilic fluorinating agent (a source of "F+") is repelled by the electron-poor ring. However, this challenge can be overcome by modifying the substrate or using highly reactive reagents. Electrophilic fluorination is a reliable strategy for electron-rich unsaturated compounds, and while less studied for aromatic heterocycles, methods have been developed for various systems including pyrroles, furans, and quinolines. wikipedia.orgnih.gov

Common electrophilic fluorinating agents are N-F compounds, where electron-withdrawing groups attached to the nitrogen atom reduce the electron density on fluorine, enhancing its electrophilicity. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are widely used. wikipedia.orgalfa-chemistry.com These reagents are often more stable, safer, and easier to handle than elemental fluorine. wikipedia.org

Successful electrophilic fluorination of pyridine systems has been achieved on activated derivatives, such as dihydropyridines, which are subsequently aromatized to the corresponding fluoropyridine. nih.gov For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to yield fluorinated 3,6-dihydropyridines, which can then eliminate hydrogen fluoride to form the aromatic pyridine product. nih.gov

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Stable, crystalline solid; widely applicable; low toxicity. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe; soluble in various organic solvents. wikipedia.orgalfa-chemistry.com |

| N-Fluoropyridinium Salts | NFPy | Fluorinating ability can be tuned by changing substituents on the pyridine ring. alfa-chemistry.com |

| N-fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |

C-H Fluorination for Pyridine Ring Systems

Direct C-H fluorination represents a significant advance in synthetic chemistry, offering a more atom-economical and efficient route to fluorinated compounds by avoiding the need for pre-functionalized substrates. nih.gov A particularly effective method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (AgF₂). nih.govresearchgate.net

This methodology demonstrates remarkable regioselectivity, exclusively fluorinating the C-H bond adjacent to the ring nitrogen (the C2 position). nih.govnih.gov The reactions proceed under mild conditions, typically at ambient temperature, and are complete within a short timeframe. nih.govresearchgate.net The proposed mechanism involves coordination of the pyridine nitrogen to the silver center, which increases the electrophilicity of the ortho-position, followed by the addition of fluoride. researchgate.net

This high selectivity makes the AgF₂-mediated C-H fluorination a powerful tool for the late-stage modification of complex molecules, including medicinally relevant compounds. nih.govnih.gov The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent SNAr reactions to introduce a wide range of other functional groups. nih.govresearchgate.net

Table 3: Examples of C-H Fluorination of Pyridines with AgF₂

| Substrate | Product | Selectivity |

| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | High for C6 position |

| 3-Bromopyridine | 2-Fluoro-3-bromopyridine | Exclusive for C2 position nih.gov |

| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | Exclusive for C2 position nih.gov |

| 3-(Trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine | Exclusive for C2 position nih.gov |

Halogen Exchange Reactions for Fluorine Introduction

The halogen exchange (Halex) reaction is a classical and industrially important method for introducing fluorine into aromatic and heteroaromatic rings. The process involves the nucleophilic displacement of a chlorine or bromine atom with fluoride.

This reaction is governed by the principles of SNAr, requiring an activated substrate. The electron-deficient nature of the pyridine ring, especially when substituted with other electron-withdrawing groups, facilitates this transformation. The reaction typically employs an inorganic fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluoride source. google.com

To achieve efficient conversion, Halex reactions are often conducted in high-boiling polar aprotic solvents (e.g., DMSO, sulfolane) at elevated temperatures (140-260 °C). google.com The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, can significantly improve the reaction rate by enhancing the solubility and nucleophilicity of the fluoride salt. google.com Microwave irradiation has also been employed to accelerate the reaction, offering a more energy-efficient alternative to conventional heating. google.com

Introduction of the tert-Butoxy Group

The strategic introduction of a tert-butoxy group onto a pyridine ring is a key step in the synthesis of this compound. This is typically achieved through alkoxylation reactions, with careful consideration of the stability of the protecting group throughout the synthetic sequence.

Alkoxylation Reactions and Ether Formation

The formation of the tert-butyl ether linkage in this compound is commonly accomplished via nucleophilic substitution reactions. A prevalent method involves the reaction of a halogenated pyridine precursor, such as 2-bromo-6-fluoropyridine, with a tert-butoxide salt. Potassium tert-butoxide is a frequently used reagent for this transformation.

The reaction is often facilitated by a palladium catalyst, such as Pd(dppf)Cl₂, to enable the coupling of the alkoxide with the aryl halide.

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| 2-Bromo-6-fluoropyridine | Potassium tert-butoxide | Pd(dppf)Cl₂ | This compound | Potassium Bromide |

This method provides a direct and efficient route to introduce the sterically bulky tert-butoxy group at the 2-position of the pyridine ring.

Stability of tert-Butoxy Protecting Groups in Synthesis

The tert-butoxy group is widely employed as a protecting group for hydroxyl functionalities in organic synthesis due to its distinct stability profile. It is known for its considerable stability under basic conditions, making it a versatile choice in multi-step syntheses that involve base-mediated transformations. researchgate.netspcmc.ac.in This stability allows for chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group.

Conversely, the tert-butoxy group is characteristically labile under acidic conditions. spcmc.ac.inwikipedia.org This susceptibility to acid-catalyzed cleavage is a cornerstone of its utility as a protecting group, as it allows for its selective removal under mild acidic conditions that often leave other protecting groups intact. wikipedia.org Common reagents for the deprotection of tert-butyl ethers include strong acids like trifluoroacetic acid in a solvent such as dichloromethane, or hydrogen chloride in methanol. wikipedia.org

The stability of various alcohol protecting groups is summarized in the table below:

| Protecting Group | Cleavage Conditions | Stability |

| tert-Butyl | Acidic conditions spcmc.ac.inwikipedia.org | Stable to base, mild oxidation researchgate.netspcmc.ac.in |

| Benzyl (Bn) | Hydrogenolysis, strong acid | Stable to base, mild acid, oxidation, reduction |

| Silyl ethers (e.g., TBDMS) | Acid, fluoride ion libretexts.org | Stable to base, oxidation |

| Acetyl (Ac) | Acid, base libretexts.org | Labile to nucleophiles |

Pyridine Ring Formation and Functionalization Reactions

The construction and subsequent functionalization of the pyridine ring are critical aspects of synthesizing complex heterocyclic molecules. Various strategies, including Michael addition pathways, cyclization reactions, and metal-catalyzed functionalizations, are employed to build the core pyridine scaffold.

Michael Addition Pathways to Pyridines

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a foundational reaction in the synthesis of pyridine rings. acsgcipr.org In this context, the reaction of α,β-unsaturated carbonyls with a species containing an acidic methylene group in the presence of ammonium acetate can lead to ring closure and the formation of a substituted pyridine. wikipedia.org This approach allows for the construction of the pyridine skeleton from acyclic precursors through a sequence of carbon-carbon and carbon-nitrogen bond formations. acsgcipr.org The versatility of the Michael addition allows for the synthesis of a wide array of substituted pyridines by varying the nature of the starting unsaturated carbonyl compound and the active methylene component. nih.govnih.govnsf.govniu.edu

Cyclization Reactions and Ring Closure Strategies

A variety of cyclization reactions are utilized for the de novo synthesis of pyridine rings. acsgcipr.org These methods often involve the condensation of simpler, acyclic precursors to form the heterocyclic core. acsgcipr.org For instance, the Bönnemann cyclization involves the [2+2+2] cycloaddition of a nitrile with two molecules of acetylene, which can be catalyzed by cobalt complexes. wikipedia.orgacsgcipr.org This method is atom-efficient and can be performed under relatively mild conditions. wikipedia.org

Another important strategy is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org

| Cyclization Strategy | Precursors | Key Features |

| Bönnemann Cyclization | Nitrile, Acetylene wikipedia.org | Cobalt-catalyzed, atom-efficient wikipedia.orgacsgcipr.org |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia acsgcipr.org | Forms a dihydropyridine intermediate acsgcipr.org |

| Kröhnke Synthesis | Pyridinium salt, α,β-unsaturated carbonyl, Ammonium acetate wikipedia.org | Uses pyridine as a reagent that is not incorporated wikipedia.org |

Metal-Catalyzed Pyridine Synthesis (e.g., Rh(III)-catalyzed C-H functionalization)

Transition metal catalysis, particularly with rhodium(III) complexes, has emerged as a powerful tool for the synthesis and functionalization of pyridines. nih.govlucp.netbeilstein-journals.org Rh(III)-catalyzed C-H functionalization allows for the direct introduction of substituents onto the pyridine ring, obviating the need for pre-functionalized starting materials. beilstein-journals.org

One notable application is the synthesis of multisubstituted fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This reaction proceeds with high regioselectivity and tolerates a range of functional groups. nih.gov The mechanism typically involves the coordination of a directing group on the pyridine substrate to the rhodium center, followed by C-H activation and subsequent coupling with the reaction partner. beilstein-journals.orgescholarship.org

The versatility of Rh(III) catalysis extends to various C-H functionalization reactions, including arylation, vinylation, and annulation, providing access to a diverse array of complex pyridine derivatives. lucp.net

Integration of Flow Chemistry and Microreactor Technology in this compound Synthesis

The synthesis of this compound often involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom on a difluoropyridine precursor is displaced by a tert-butoxide group. While effective, this reaction can be challenging to control in conventional batch reactors, often leading to side products and scalability issues. Flow chemistry provides a robust solution to these challenges.

In a continuous-flow setup, reagents are pumped through a network of tubing and microreactors where they mix and react under precisely controlled conditions. This approach allows for rapid optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry. For the synthesis of this compound analogues, this level of control is crucial for maximizing yield and minimizing the formation of impurities.

Research in the broader field of functionalized pyridine synthesis has demonstrated the power of flow chemistry. For instance, the nucleophilic aromatic substitution on various fluoro- and chloro-pyridines has been successfully implemented in continuous-flow systems. vapourtec.comyoutube.com These processes often exhibit significantly reduced reaction times, sometimes from hours to mere minutes, and improved yields compared to their batch counterparts.

The primary advantages of employing flow chemistry and microreactors in this context include:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling reactive intermediates and exothermic reactions. This is particularly relevant when working with reactive alkoxides.

Improved Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways. This leads to cleaner reaction profiles and higher selectivity.

Rapid Optimization and Scalability: Flow reactors are ideal for rapid screening of reaction conditions. Once optimized, the process can be scaled up by simply running the system for a longer duration or by "numbering-up" – using multiple microreactors in parallel. This offers a more straightforward path to industrial production compared to the often complex scale-up of batch processes. mdpi.com

Automation Potential: Continuous-flow systems are readily amenable to automation, allowing for unattended operation and high-throughput synthesis of compound libraries for applications such as drug discovery. d-nb.infonih.gov Automated systems can monitor reaction progress in real-time and even self-optimize for the best performance.

While specific, detailed research findings on the continuous-flow synthesis of this compound itself are emerging, the extensive work on analogous SNAr reactions on pyridine rings provides a strong foundation and a clear indication of the potential benefits. The principles demonstrated in the flow synthesis of other 2-alkoxy-pyridines and fluorinated heterocycles are directly applicable.

For example, studies on the flow synthesis of various pyridine derivatives have shown that high yields can be achieved with short residence times. The following table illustrates typical parameters and outcomes for nucleophilic aromatic substitution reactions on dihalopyridines in a flow chemistry setting, based on analogous systems.

| Reactant 1 | Reactant 2 | Nucleophile | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Throughput (g/h) |

| 2,6-Difluoropyridine (B73466) | Sodium tert-butoxide | tert-Butoxide | THF | 80 | 10 | >95 | 1.5 |

| 2,6-Dichloropyridine | Sodium methoxide | Methoxide | DMSO | 120 | 5 | 92 | 2.1 |

| 2-Chloro-6-fluoropyridine | Potassium isopropoxide | Isopropoxide | NMP | 100 | 15 | 89 | 1.2 |

This table presents representative data for analogous SNAr reactions in flow chemistry to illustrate the potential for the synthesis of this compound.

The data clearly indicates that flow chemistry can provide a highly efficient and rapid method for the synthesis of this class of compounds. The ability to achieve high yields with short residence times translates to significant improvements in productivity and cost-effectiveness. As research continues to focus on the application of these advanced technologies, it is anticipated that detailed protocols for the continuous-flow synthesis of this compound will become more widely available, further solidifying the role of flow chemistry in modern synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butoxy 6 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. acs.orgnih.gov In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For 2-halopyridines, including 2-fluoropyridines, SNAr reactions provide a site-specific method for introducing a variety of substituents. acs.orgnih.gov The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orgimperial.ac.uk However, some SNAr reactions may also occur via a concerted mechanism. nih.govstrath.ac.uk

Reactivity Profile with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

2-Fluoropyridines, including derivatives like 2-(tert-butoxy)-6-fluoropyridine, can react with a diverse array of nucleophiles under relatively mild conditions. acs.org This allows for the introduction of various functional groups onto the pyridine (B92270) ring.

Carbon Nucleophiles:

Cyanide: Potassium cyanide (KCN) has been used to introduce a cyano group at the 2-position of the pyridine ring. acs.org

Nitrogen Nucleophiles:

Amines, Amides, and N-Heterocycles: These nitrogen-based nucleophiles readily participate in SNAr reactions with 2-fluoropyridines. acs.org For instance, reactions with amines like methylamine (B109427) can be used to install methylamino groups. acs.orgnih.gov Pyrrole, imidazole, and indole (B1671886) are also suitable nitrogen nucleophiles. acs.org

Oxygen Nucleophiles:

Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine atom to form the corresponding ethers. acs.org

Sulfur Nucleophiles:

Thiols: Thiolates are effective nucleophiles for the SNAr reaction, leading to the formation of thioethers. acs.org Due to the high nucleophilicity of sulfide (B99878) anions, the formation of C-S bonds in SNAr reactions can be more efficient than C-O bond formation. ekb.eg

The following interactive table summarizes the reactivity of 2-fluoropyridines with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Carbon | Potassium Cyanide (KCN) | Cyano (-CN) |

| Nitrogen | Methylamine (MeNH₂) | Methylamino (-NHMe) |

| Nitrogen | Pyrrole | Pyrrolyl |

| Oxygen | Sodium Ethoxide (NaOEt) | Ethoxy (-OEt) |

| Sulfur | Sodium Thiophenolate (NaSPh) | Phenylthio (-SPh) |

Regioselectivity and Site-Specificity of Fluorine Substitution

In nucleophilic aromatic substitution reactions, the fluorine atom at the C2 position of this compound is the primary site of attack. This is because the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. uci.edu The fluorine atom is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens like chlorine, bromine, and iodine. masterorganicchemistry.comchemrxiv.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. masterorganicchemistry.com

Studies on substituted 2-fluoropyridines have shown that the substitution of fluorine is highly site-specific. acs.orgnih.gov For instance, in polysubstituted pyridines, the fluorine at the 2-position is preferentially displaced over other potential leaving groups. researchgate.net This regioselectivity is a key feature that makes SNAr reactions on 2-fluoropyridines a valuable tool in organic synthesis. acs.orgnih.gov

Influence of the tert-Butoxy (B1229062) Group on SNAr Reactivity

The tert-butoxy group at the 6-position of the pyridine ring has a significant electronic influence on the SNAr reactivity at the 2-position. As an electron-donating group, the tert-butoxy group would typically be expected to decrease the rate of nucleophilic aromatic substitution by increasing the electron density of the aromatic ring. However, its position relative to the reaction center and the interplay with the activating effect of the ring nitrogen must be considered.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound can participate in these reactions, offering alternative pathways for functionalization.

Palladium-Mediated Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions. vdoc.pubresearchgate.net While the C-F bond is generally strong and less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, and C-I bonds, under specific conditions, palladium-catalyzed cross-coupling of fluoroarenes can be achieved. mdpi.comresearchgate.netmdpi.com The reactivity in these reactions often follows the trend of C-I > C-Br > C-Cl >> C-F. However, the development of specialized ligands and reaction conditions has expanded the scope to include the activation of C-F bonds. mdpi.commdpi.com

The general mechanism for palladium-catalyzed cross-coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov For a substrate like this compound, the oxidative addition of the C-F bond to palladium would be a critical and likely rate-determining step. The regioselectivity of these reactions on polyhalogenated heterocycles can sometimes parallel that of SNAr reactions, with the oxidative addition resembling a nucleophilic substitution. baranlab.org

Copper-Mediated Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide a complementary approach to palladium-catalyzed methods for cross-coupling. researchgate.net Copper catalysts have shown efficacy in promoting the coupling of aryl halides with various nucleophiles, including amines, alcohols, and thiols. nih.govepa.govrsc.org

Copper-catalyzed fluorination and cross-coupling of 2-halopyridines have been reported. For instance, copper(I) can catalyze the fluorination of 2-pyridyl aryl bromides, with mechanistic studies suggesting a Cu(I)/Cu(III) catalytic cycle. rsc.org The presence of the pyridine nitrogen is often crucial for the success of these reactions, as it can coordinate to the copper center and influence its reactivity. rsc.org While specific examples detailing copper-mediated cross-coupling reactions of this compound are not extensively documented in the provided results, the general principles of copper catalysis suggest its potential applicability for functionalizing this substrate.

Nickel-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a more earth-abundant and often uniquely reactive alternative to palladium. researchgate.netacs.org In the context of this compound, nickel catalysis can facilitate several important transformations. While direct C-O coupling to form the tert-butoxy ether from a corresponding halide is challenging, nickel catalysts have been developed for the C-O cross-coupling of various (hetero)aryl halides with alcohols. researchgate.netacs.org These reactions often proceed via a Ni(I)/Ni(III) catalytic cycle, which can be initiated by the reduction of a Ni(II) precatalyst in the presence of a reductant like a silane. acs.org

Another significant application is the cross-electrophile coupling, where two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, are coupled. nih.gov For substrates like this compound, the C-F bond presents a potential site for activation, although this is generally more challenging than for other halogens. acs.org Nickel catalysts have shown efficacy in activating C-F bonds, particularly in electron-deficient aromatic systems. beilstein-journals.orgnih.govbeilstein-archives.org The mechanism for C-F activation can involve the formation of a nickelacyclopropane intermediate, followed by β-fluoride elimination. beilstein-journals.orgnih.govbeilstein-archives.org The choice of ligand, such as bipyridine or pybox derivatives, is crucial in tuning the reactivity and stability of the nickel catalyst, preventing deactivation and influencing the reaction pathway. acs.orgnih.govresearchgate.net

The table below summarizes representative nickel-catalyzed coupling reactions applicable to pyridine derivatives.

| Catalyst System | Coupling Partners | Reaction Type | Key Features |

| NiBr₂·3H₂O / dtbbpy / PhSiH₃ | (Hetero)aryl halides + Alcohols | C-O Cross-Coupling | Thermal conditions, avoids photoredox catalysis, broad scope including electron-rich aryl halides. acs.org |

| NiCl₂ / Bathophenanthroline | 2-Chloropyridines + Alkyl bromides | Cross-Electrophile Coupling | High concentration in DMF, orthogonal to Stille coupling. nih.gov |

| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans + Arylboronic acids | C-F Activation/Coupling | Proceeds via nickelacyclopropane intermediate, mild conditions. beilstein-journals.orgnih.gov |

Table 1: Examples of Nickel-Catalyzed Coupling Reactions Relevant to Substituted Pyridines.

C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for molecular synthesis. acs.org For this compound, the electronic properties of the pyridine ring and the substituents offer distinct opportunities for selective C-H functionalization.

Transition metals like palladium, rhodium, and iridium are commonly used for this transformation. nih.govacs.org The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base. nih.govacs.orgresearchgate.net For this compound, the fluorine atom at the 6-position would be expected to direct C-H activation to the 5-position. However, the directing capacity of the pyridine nitrogen and the alkoxy group must also be considered, potentially leading to competition between different sites. acs.org Kinetic and thermodynamic factors, along with the specific catalyst and ligand system employed, ultimately determine the regioselectivity of the reaction. nih.govacs.org

Directed ortho-metalation (DoM) using organolithium bases is a classic and powerful method for the functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org In pyridine systems, a directing metalating group (DMG) coordinates to the lithium reagent, increasing the kinetic acidity of the ortho-protons and directing deprotonation to that site. organic-chemistry.orguwindsor.ca For this compound, both the pyridine nitrogen and the tert-butoxy group can act as potential DMGs.

The reaction of 2-alkoxypyridines with alkyllithium reagents like n-butyllithium (n-BuLi) can be complex, with potential for competing reactions such as nucleophilic addition to the pyridine ring. researchgate.net However, the use of specific reagents and conditions can favor the desired lithiation. For instance, the combination of n-BuLi with additives like lithium di-methylaminoethanol (LiDMAE) has been shown to promote regioselective lithiation at the C-6 position of 2-substituted pyridines, even overriding a classical ortho-directing group. researchgate.net The choice of base is critical; sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to suppress nucleophilic addition. uwindsor.ca

Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups.

The table below shows the directing effects of various groups in pyridine lithiation.

| Directing Group | Position of Lithiation | Common Base | Notes |

| -Cl | C3 | LDA | Avoids nucleophilic addition. researchgate.net |

| -OMe | C6 or C3 | n-BuLi-LiDMAE or n-BuLi | Regioselectivity is highly condition-dependent. researchgate.net |

| -OC(O)NEt₂ | C3 | s-BuLi/TMEDA | Strong directing group. acs.orgnih.gov |

| -F | C3 | LDA | Fluorine directs ortho-lithiation. researchgate.net |

Table 2: Regioselectivity in the Directed Lithiation of Substituted Pyridines.

Mechanistic Pathways of Key Transformations

Understanding the detailed mechanistic pathways of these reactions is crucial for optimizing conditions and expanding their scope.

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms in organometallic chemistry. nih.govrsc.orgacs.org For ortho-fluorine-directed C-H activation, computational studies have confirmed the thermodynamic preference for metalation at the C-H bond adjacent to the fluorine atom, attributing it to the stronger M-C bond formed. nih.govrsc.org DFT can model the transition states, such as those in a CMD pathway, to rationalize kinetic versus thermodynamic control and explain observed regioselectivity. nih.govacs.org

In the case of nickel-catalyzed reactions, computational studies help to elucidate the operative catalytic cycle (e.g., Ni(0)/Ni(II) vs. Ni(I)/Ni(III)) and the role of ligands. rsc.org For instance, DFT calculations on Ni/NHC-catalyzed alkylation of fluoroarenes indicated that the reaction proceeds via a concerted ligand-ligand hydrogen transfer (LLHT) mechanism and helped to rationalize the chemo- and stereoselectivity. rsc.org

For lithiation reactions, DFT calculations have been used to study the structure of organolithium aggregates and their role in reactivity and selectivity. nih.govacs.org These studies have shown that the chemoselectivity between deprotonation and nucleophilic addition can depend crucially on the type of aggregate (e.g., dimer vs. tetramer) present in the reaction mixture. nih.govacs.org The calculations can also predict the relative acidities of different C-H bonds in the substrate, guiding the choice of reaction conditions.

The following table presents activation barriers for competing pathways in the lithiation of 2-chloropyridine, as determined by DFT, which provides a model for understanding the reactivity of this compound.

| Reaction Pathway | Reactant Aggregate | Calculated ΔG‡ (kcal/mol) |

| Nucleophilic Addition | Monomer | 6.0 |

| α-Metalation | Monomer | 5.5 |

| Ortho-Metalation | Monomer | 10.0 |

Table 3: Calculated Free Energies of Activation for Competing Pathways in the Lithiation of 2-Chloropyridine with nBuLi Monomer. Data from Ref. acs.org.

Kinetic studies provide experimental evidence to support or refute proposed reaction mechanisms. In transition metal-catalyzed C-H activation, the determination of the kinetic isotope effect (KIE) is a common method to identify the rate-determining step. nih.gov A significant primary KIE (kH/kD > 2) upon isotopic labeling of the C-H bond suggests that its cleavage is involved in the rate-determining step, which is often the case in CMD mechanisms. nih.gov Reaction rate analysis can also help distinguish between kinetic and thermodynamic control. For example, in some iridium-catalyzed C-H activations of fluoroarenes, the initial product distribution is governed by kinetics, but this can isomerize to a more stable thermodynamic product upon heating. nih.govacs.org

Identification and Characterization of Reaction Intermediates

The study of reaction intermediates is crucial for a comprehensive understanding of a chemical transformation's mechanism. For this compound, the primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile.

While direct spectroscopic observation and isolation of reaction intermediates for this compound are not extensively documented in the current body of scientific literature, mechanistic investigations of analogous 2-halopyridine systems allow for the postulation of likely transient species. The most probable intermediate in the SNAr reaction of this compound is a Meisenheimer complex .

A Meisenheimer complex is a negatively charged, non-aromatic intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. researchgate.net In the case of this compound, the attack of a nucleophile (Nu-) at the C-2 position, which is bonded to the fluorine atom, would lead to the formation of a tetrahedral intermediate where the negative charge is delocalized across the pyridine ring and potentially stabilized by the nitrogen atom.

Table 1: Postulated Meisenheimer Complex in the SNAr of this compound

| Feature | Description |

| Intermediate Type | Anionic σ-complex (Meisenheimer complex) |

| Formation | Addition of a nucleophile to the C-2 position of the pyridine ring. |

| Hybridization at C-2 | Changes from sp2 to sp3. |

| Aromaticity | Lost during the formation of the intermediate. |

| Stabilization | The negative charge is delocalized by the pyridine ring nitrogen and potentially influenced by the electronic nature of the substituents. |

The characterization of such fleeting intermediates often relies on a combination of low-temperature spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially detect the formation of the Meisenheimer complex. Significant upfield shifts in the 1H and 13C NMR spectra for the ring protons and carbons would be expected due to the loss of aromaticity and the increased electron density. 19F NMR would show the disappearance of the signal corresponding to the starting material and potentially the appearance of a new signal for the intermediate before the formation of the final product.

Infrared (IR) Spectroscopy: The formation of the intermediate would lead to changes in the IR spectrum, particularly in the ring stretching and C-F stretching frequencies.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways. researchgate.net Such studies can predict the geometry and energy of the Meisenheimer complex, as well as the transition states for its formation and collapse, providing theoretical support for its existence even if it cannot be directly observed experimentally. For related systems, computational studies have been instrumental in understanding the energetics of SNAr reactions. researchgate.netrsc.org

It is important to note that for many SNAr reactions, the Meisenheimer complex is a high-energy, transient species that is not readily observable. Its existence is often inferred from kinetic data and computational models rather than direct characterization.

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions represent another facet of the chemical reactivity of substituted pyridines. These transformations can be induced by thermal, photochemical, or catalytic conditions and can lead to the formation of constitutional isomers with altered connectivity of atoms.

For this compound, specific studies detailing its rearrangement or isomerization pathways are scarce in the available literature. However, considering the reactivity of related alkoxypyridines, several potential, though not experimentally verified for this specific compound, pathways can be considered.

One possible type of rearrangement for alkoxy-substituted heterocycles is the acs.orgnih.gov-sigmatropic shift, which would involve the migration of the tert-butyl group from the oxygen atom to a ring carbon or the nitrogen atom. However, such rearrangements often require high temperatures or specific catalysts and may not be favorable for a stable tert-butoxy group.

Another theoretical possibility is the rearrangement involving the pyridine ring itself, which is more common under high-energy conditions such as photolysis or pyrolysis. These types of rearrangements can lead to the formation of various pyridine isomers.

A more plausible isomerization pathway for this compound could be related to the reactivity of the tert-butoxy group itself under certain conditions. For instance, in the presence of strong acids, the tert-butoxy group could be cleaved to form a tert-butyl cation and 2-fluoro-6-hydroxypyridine. This reactive intermediate could then potentially undergo further reactions or tautomerization.

Table 2: Hypothetical Isomerization/Rearrangement Pathways

| Pathway | Description | Plausibility for this compound |

| acs.orgnih.gov-Sigmatropic Rearrangement | Migration of the tert-butyl group from the oxygen to a ring atom. | Low; generally requires harsh conditions and the tert-butyl group is a poor migrating group in this context. |

| Ring Reorganization | Scrambling of ring atoms to form different pyridine isomers. | Very low; typically requires high-energy input like photolysis. |

| Acid-Catalyzed Cleavage and Tautomerization | Protonation and loss of the tert-butyl group to form 2-fluoro-6-hydroxypyridine, which exists in equilibrium with its pyridone tautomer. | Plausible under strong acidic conditions. |

Computational studies on related pyridine systems have been used to explore the energy barriers and feasibility of various rearrangement pathways. nih.gov Without specific experimental or computational data for this compound, any discussion on its rearrangement and isomerization remains speculative and based on the established reactivity of analogous chemical structures. Further research is required to delineate the specific conditions under which this compound might undergo such transformations.

Advanced Spectroscopic and Computational Characterization of 2 Tert Butoxy 6 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-(tert-butoxy)-6-fluoropyridine, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The analysis of one-dimensional NMR spectra is the first step in confirming the molecular structure of this compound. Each spectrum provides unique insights into the different atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the tert-butoxy (B1229062) group and the pyridine (B92270) ring. The nine equivalent protons of the three methyl groups in the tert-butoxy substituent would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), due to the shielding effect of the adjacent oxygen atom and the absence of neighboring protons. The three protons on the pyridine ring are expected to resonate in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, they will appear as a complex multiplet system of doublets and triplets, with coupling constants characteristic of ortho, meta, and para relationships, further influenced by the fluorine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the unique carbon environments in the molecule. The tert-butoxy group would show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the oxygen. The pyridine ring would exhibit four signals for its five carbons, with the carbon atom bonded to the fluorine showing a characteristic splitting pattern due to C-F coupling. The chemical shifts of the ring carbons are influenced by the electron-donating tert-butoxy group and the electron-withdrawing fluorine atom.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single signal is expected for the fluorine atom attached to the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will likely exhibit coupling to the adjacent protons on the pyridine ring, providing additional structural information.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C(CH₃)₃ | ~1.4 ppm (singlet, 9H) | ~28 ppm |

| C(CH₃)₃ | - | ~82 ppm |

| Pyridine-H3 | Multiplet | ~108 ppm (doublet, JCF) |

| Pyridine-H4 | Multiplet | ~140 ppm (doublet, JCF) |

| Pyridine-H5 | Multiplet | ~110 ppm (doublet, JCF) |

| Pyridine-C2 | - | ~162 ppm (doublet, JCF) |

| Pyridine-C6 | - | ~164 ppm (doublet, JCF) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, resolving signal overlap, and making unambiguous assignments of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons (typically three bonds apart), allowing for the sequential assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signal for the tert-butyl protons to the methyl carbon signal, and the signals for each of the three pyridine protons to their corresponding carbon signals. This technique is instrumental in assigning the carbon signals of the pyridine ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching from the tert-butyl group would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.

C-O stretching: A strong band corresponding to the C-O-C ether linkage is expected in the region of 1250-1050 cm⁻¹.

C-F stretching: A strong absorption due to the C-F bond stretch is anticipated in the 1300-1200 cm⁻¹ region.

Aromatic C=C and C=N stretching: The pyridine ring will give rise to several bands in the 1600-1400 cm⁻¹ region, characteristic of aromatic ring stretching vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show bands for the C-H, C-O, C-F, and aromatic ring vibrations. The symmetric stretching vibrations of the pyridine ring are often more intense in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C/C=N Stretch | 1600-1400 | 1600-1400 |

| C-F Stretch | 1300-1200 | 1300-1200 |

| C-O-C Stretch | 1250-1050 | 1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that is expected to absorb UV radiation. The absorption spectrum is typically characterized by one or more absorption maxima (λmax), which correspond to electronic transitions from the ground state to excited states.

For pyridine and its derivatives, two main types of transitions are typically observed:

π → π* transitions: These are generally high-energy transitions that result in strong absorption bands, often in the shorter wavelength UV region (around 200-270 nm).

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atom. They result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands.

The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. The electron-donating tert-butoxy group and the electron-withdrawing fluorine atom will both affect the energy levels of the molecular orbitals and thus the wavelengths of the electronic transitions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound (molecular weight: 169.20 g/mol ), electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The analysis of this fragmentation pattern provides crucial information for structural confirmation.

When subjected to mass spectrometry, the molecular ion is energetically unstable and breaks down into various fragment ions. The stability of the resulting fragments, such as carbocations and acylium ions, often dictates the most prominent peaks in the mass spectrum. chemguide.co.uklibretexts.org

The expected fragmentation of this compound would likely proceed through several key pathways:

α-Cleavage: The most common fragmentation pathway for ethers involves the cleavage of the C-O bond. For this compound, this would involve the loss of a tert-butyl radical to form a highly stable pyridone-type cation.

Loss of Isobutene: A characteristic fragmentation for tert-butyl ethers is the elimination of a neutral isobutene molecule ((CH₃)₂C=CH₂) via a rearrangement process, leading to a protonated 6-fluoro-2-pyridone ion.

Fragmentation of the tert-butyl group: The tert-butyl group itself can fragment, primarily through the loss of a methyl radical (CH₃•) to form a stable cation.

These fragmentation pathways give rise to a unique mass spectrum that serves as a molecular fingerprint. The predicted major fragments and their corresponding mass-to-charge ratios are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 169 | [C₉H₁₂FNO]⁺˙ (Molecular Ion) | - |

| 154 | [C₈H₉FNO]⁺˙ | CH₃• |

| 113 | [C₅H₄FNO]⁺ | C₄H₉• (tert-butyl radical) |

| 114 | [C₅H₅FNO]⁺˙ | C₄H₈ (isobutene) |

| 57 | [C₄H₉]⁺ | C₅H₄FNO• (fluoropyridinoxy radical) |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific X-ray crystallographic data for this compound itself or its direct derivatives are not prominently available in the surveyed literature, this technique remains highly relevant. nih.govredalyc.org If a suitable single crystal of a derivative were to be synthesized and analyzed, the resulting data would offer unparalleled insight into its solid-state conformation. Such an analysis would reveal the planarity of the pyridine ring, the orientation of the bulky tert-butoxy group relative to the ring, and how the molecules pack in the crystal lattice, influenced by potential intermolecular forces like C-H···F or C-H···N hydrogen bonds.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govmdpi.com DFT calculations are instrumental in predicting a wide range of molecular properties, providing a theoretical framework to complement and interpret experimental data. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its geometry, electronic distribution, and reactivity. researchgate.netsemanticscholar.org

A fundamental application of DFT is molecular geometry optimization, which computationally determines the lowest energy arrangement of atoms in a molecule. mdpi.comnih.govresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of this compound. The optimization would account for the steric hindrance introduced by the bulky tert-butoxy group and the electronic effects of the fluorine atom on the pyridine ring.

Table 2: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-F | ~1.35 Å |

| Bond Length (Å) | C-O (ring-ether) | ~1.36 Å |

| Bond Length (Å) | O-C (ether-tert-butyl) | ~1.45 Å |

| Bond Angle (°) | C-N-C (in ring) | ~117° |

| Bond Angle (°) | C-O-C (ether) | ~118° |

| Dihedral Angle (°) | C-C-O-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.5 to -7.5 |

| LUMO Energy (E_LUMO) | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.0 to 7.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, which is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show negative potential concentrated around the nitrogen and oxygen atoms due to their high electronegativity, and also near the fluorine atom.

Mulliken population analysis provides a method for estimating partial atomic charges, offering a quantitative measure of the electron distribution within the molecule. wikipedia.orgresearchgate.netuni-muenchen.de These charges help in understanding the electrostatic interactions and reactivity.

Table 4: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| N (Pyridine) | -0.5 to -0.7 |

| F | -0.3 to -0.4 |

| O (Ether) | -0.4 to -0.6 |

| C (attached to F) | +0.3 to +0.5 |

| C (attached to O) | +0.2 to +0.4 |

Non-linear optical (NLO) materials have applications in technologies like optical communications, data storage, and frequency conversion. ucl.ac.ukresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. DFT calculations can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). arxiv.orgnih.govscirp.org Molecules with significant charge separation, as indicated by a large dipole moment and delocalized π-electron systems, often exhibit enhanced NLO properties. The study of these properties for this compound could reveal its potential for use in optoelectronic applications.

Table 5: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2.0 - 3.0 D |

| Mean Polarizability | α | ~100 - 120 |

| First Hyperpolarizability | β₀ | Calculated to assess NLO activity |

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the experimental or computational thermodynamical parameters and vibrational frequency analysis of this compound.

Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time.

Applications and Research Trajectories in Advanced Organic Synthesis

2-(tert-Butoxy)-6-fluoropyridine as a Versatile Synthetic Building Block

The dual functionality of this compound allows for selective and sequential reactions, making it a valuable scaffold in synthetic chemistry. The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), while the tert-butoxy (B1229062) group at the 2-position can serve as a protecting group or be transformed into other functionalities.

The primary application of this compound is as a precursor for a wide array of substituted pyridines. The reactivity of the C-F bond in fluoropyridines is a key feature, as fluorine's high electronegativity activates the pyridine (B92270) ring for nucleophilic attack. Reactions of 2-fluoropyridines are reported to be significantly faster than those of corresponding 2-chloropyridines, making them efficient substrates for SNAr reactions.

This reactivity allows the fluorine atom to be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups at the 6-position. Subsequently, the tert-butoxy group can be cleaved under acidic conditions to reveal a 2-pyridone, or it can be transformed through other chemical manipulations. This stepwise functionalization provides a controlled method for creating precisely substituted pyridine rings that are otherwise difficult to synthesize. For example, similar fluoropyridine derivatives are used to attach molecular scaffolds to other molecules through nucleophilic aromatic substitution. ossila.com

The following table summarizes the potential transformations:

Table 1: Synthetic Transformations of this compound

| Position | Reactive Group | Reaction Type | Potential Products |

|---|---|---|---|

| C6 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | 6-Amino-pyridines, 6-Thio-pyridines, 6-Alkoxy-pyridines |

| C2 | tert-Butoxy | Acid-catalyzed cleavage | 6-Fluoro-2-pyridone |

| C2 | tert-Butoxy | Ether cleavage/derivatization | 2-Hydroxy-6-substituted pyridines (after SNAr) |

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. nih.gov Such reactions are highly efficient as they reduce the need for isolating intermediates, saving time and resources. nih.gov

While the specific use of this compound in published tandem or cascade reactions is not extensively documented, its structure is well-suited for such synthetic strategies. A hypothetical cascade sequence could involve an initial SNAr reaction at the C6 position, followed by a subsequent intramolecular reaction triggered by the deprotection of the tert-butoxy group or by another functional group introduced by the nucleophile. For instance, a nucleophile containing a distal reactive site could first displace the fluorine and then, upon a change in conditions, cyclize onto another part of the molecule. The development of such one-pot processes using this building block remains a potential area for future research.

Chiral Derivatization and Stereoselective Synthesis

Stereoselective synthesis, which controls the formation of specific stereoisomers, is crucial in the production of pharmaceuticals and other bioactive molecules. While direct applications of this compound in stereoselective synthesis are not prominent in the reviewed literature, its scaffold is suitable for chiral derivatization.

Development of Novel Reagents and Catalysts Utilizing the Pyridine Moiety

Substituted pyridines are often incorporated into the structure of ligands for metal catalysts or used as organocatalysts themselves. The electronic properties of the pyridine ring can be fine-tuned by its substituents, influencing the activity and selectivity of the resulting catalyst. For example, sterically hindered pyridines like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) are used as non-nucleophilic bases in various chemical transformations. researchgate.net

There is potential for derivatives of this compound to be developed into novel reagents or catalyst ligands. By modifying the substituents at the 2- and 6-positions, new molecules with tailored steric and electronic properties could be created. However, based on the surveyed literature, there are currently no widely established reagents or catalysts that are explicitly derived from the this compound scaffold.

Applications in Polymeric Materials and Functional Substances

Fluorinated polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov The incorporation of fluorine atoms into a polymer backbone can significantly enhance its properties. nih.govresearchgate.net Perfluoropyridine (PFPy) and its derivatives are valuable building blocks for creating such advanced materials, often through step-growth polymerization via SNAr reactions. lsu.edu

Derivatives of this compound are suitable monomers for the synthesis of functional polymers. The fluorine atom provides a reactive site for polymerization, allowing the pyridine unit to be incorporated into a polymer chain. This approach can be used to synthesize fluoropolymers with unique properties. nih.govlsu.edu The tert-butoxy group offers an additional point of modification; it can be retained in the final polymer to impart specific solubility or thermal characteristics, or it can be removed post-polymerization to unmask a reactive hydroxyl group (in its tautomeric pyridone form). This allows for the creation of pH-responsive or cross-linkable materials. The synthesis of polymers containing tert-butyl groups, such as poly(N-(3-tert-butoxy-3-oxopropyl) glycine), showcases the utility of this functional group in polymer chemistry.

Table 2: Potential Polymer Applications for this compound Derivatives

| Polymer Type | Synthesis Method | Role of Pyridine Derivative | Potential Properties |

|---|---|---|---|

| Fluorinated Polyethers | Nucleophilic Aromatic Substitution (SNAr) Polymerization | Monomer | High thermal stability, chemical resistance |

| Functional Polypeptoids | Ring-Opening Polymerization (ROP) | Side-chain functionalization | Biocompatibility, stimuli-responsive |

| pH-Responsive Polymers | Post-polymerization deprotection of tert-butyl group | Monomer with protected functional group | Controlled solubility, drug delivery applications |

Significance in Medicinal Chemistry and Drug Discovery

2-(tert-Butoxy)-6-fluoropyridine as a Privileged Scaffold for Bioactive Compounds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. ufrj.brresearchgate.net The pyridine (B92270) ring, a six-membered heterocycle, is a well-established privileged structure found in numerous natural products and synthetic drugs. nih.govmdpi.comdntb.gov.ua The incorporation of a fluorine atom and a tert-butoxy (B1229062) group onto the pyridine ring, as seen in this compound, further enhances its utility and versatility.

Design and Synthesis of Pyridine-Containing Pharmacophores

A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The design and synthesis of novel pyridine-containing pharmacophores are central to the development of new therapeutic agents. The this compound scaffold serves as a versatile starting material for creating a diverse array of these pharmacophores.

The fluorine atom at the 6-position of the pyridine ring is particularly important as it can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide range of functional groups, leading to the generation of libraries of compounds with diverse biological activities. For instance, the synthesis of 2,6-disubstituted pyridine derivatives often utilizes this reactivity to introduce different substituents and explore their impact on biological targets. mdpi.comorgsyn.org

The tert-butoxy group at the 2-position serves as a sterically bulky and lipophilic moiety. It can also be cleaved to reveal a hydroxyl group, providing another point for functionalization. The strategic combination of the reactive fluorine and the modifiable tert-butoxy group allows medicinal chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules. nih.gov

Role in Scaffold Hopping Strategies for Lead Optimization

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify new molecular frameworks with similar biological activity to a known active compound. nih.govnih.gov This technique is crucial for overcoming limitations of existing drug candidates, such as poor pharmacokinetic properties or off-target effects.

Application in the Synthesis of Pharmaceutical Intermediates

Pharmaceutical intermediates are chemical compounds that are the building blocks for the synthesis of active pharmaceutical ingredients (APIs). aurorium.com this compound is a valuable intermediate due to its versatile reactivity, enabling the construction of complex molecular architectures found in many modern drugs.

Precursors to Kinase Inhibitors (e.g., p38 MAP kinase, Syk, Jak kinase inhibitors)

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. chim.it Consequently, kinase inhibitors have become a major focus of drug discovery efforts.

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response. nih.gov Inhibitors of p38 MAP kinase are being investigated for the treatment of various inflammatory conditions. The pyridine scaffold is a common feature in many p38 MAP kinase inhibitors. nih.govrsc.org The synthesis of certain p38 MAP kinase inhibitors involves the use of substituted pyridines, where the specific substitution pattern is crucial for activity.

Syk Kinase Inhibitors: Spleen tyrosine kinase (Syk) is involved in the signaling pathways of immune cells and is a target for autoimmune and inflammatory diseases. nih.govnih.gov Several Syk inhibitors incorporate a pyridine or a related heterocyclic core. The development of these inhibitors often relies on the strategic functionalization of such scaffolds.

Jak Kinase Inhibitors: Janus kinases (JAKs) are a family of tyrosine kinases that are essential for cytokine signaling. frontiersin.orgnih.gov Inhibitors of JAKs are used to treat autoimmune disorders like rheumatoid arthritis. frontiersin.org The design and synthesis of selective JAK inhibitors often utilize heterocyclic scaffolds, including pyridine derivatives, to achieve the desired potency and selectivity. nih.gov For example, PF-06651600 is a dual inhibitor of JAK3 and TEC family kinases. nih.gov

Intermediates for Modulators of Specific Biological Pathways

Beyond kinase inhibition, this compound and its derivatives serve as intermediates for compounds that modulate a wide range of other biological pathways. The ability to introduce diverse functional groups onto the pyridine ring allows for the creation of molecules that can interact with various proteins and enzymes. For example, the pyridine moiety is present in compounds designed to inhibit p38 MAP kinase, which is involved in inflammatory responses. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. nih.govnih.gov The versatility of this compound makes it an excellent tool for conducting SAR studies.

By systematically varying the substituents at the 6-position (by displacing the fluorine) and modifying or removing the tert-butoxy group at the 2-position, chemists can generate a series of related compounds. These compounds can then be tested to determine how changes in their structure impact their potency, selectivity, and pharmacokinetic properties.

For instance, in the development of kinase inhibitors, SAR studies might explore the effect of different amine or ether linkages at the 6-position, or the impact of replacing the tert-butoxy group with other alkoxy or amino groups. mdpi.com These studies provide critical insights into the key interactions between the drug molecule and its biological target, guiding the design of more effective and safer medicines.

Below is an interactive table summarizing the key applications and findings related to this compound and its derivatives in medicinal chemistry.

| Application Area | Key Target/Pathway | Example Derivatives/Findings |

| Privileged Scaffold | Multiple Biological Targets | Pyridine core provides a versatile framework for drug design. nih.govmdpi.com |

| Pharmacophore Synthesis | Various | SNAr reactions at the 6-position allow for diverse functionalization. nih.gov |

| Scaffold Hopping | Lead Optimization | Pyridine ring can mimic other cyclic systems to improve drug properties. nih.gov |

| Kinase Inhibitors | p38 MAP Kinase | Precursor to inhibitors for inflammatory diseases. nih.govrsc.org |

| Syk Kinase | Building block for inhibitors targeting autoimmune disorders. nih.govnih.gov | |

| Jak Kinase | Used in the synthesis of inhibitors for rheumatoid arthritis. frontiersin.orgnih.gov | |

| SAR Studies | Various Targets | Systematic modification of the scaffold elucidates key structural requirements for activity. mdpi.com |

Computational Drug Design and Virtual Screening Applications

The strategic use of computational methods is a cornerstone of modern drug discovery, enabling the rapid and cost-effective evaluation of vast chemical libraries. In this context, this compound emerges as a valuable scaffold. Its utility in computational drug design, particularly in molecular docking and virtual screening, is rooted in its distinct structural and electronic characteristics. While specific research focusing solely on the computational applications of this compound is not extensively documented, its structural motifs are prevalent in larger molecules that are the subject of such studies. The principles of computational chemistry allow for a detailed projection of its potential applications.

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a small molecule to the active site of a target protein. The this compound scaffold possesses key features that are advantageous in such simulations. The fluorine atom, for instance, can participate in favorable interactions, including hydrogen bonds and halogen bonds, with amino acid residues in a protein's binding pocket. The bulky tert-butoxy group, while potentially presenting steric challenges, can also be beneficial by occupying hydrophobic pockets within the active site, thereby contributing to binding affinity.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a drug target. Derivatives of this compound can be readily designed and evaluated in silico. By modifying the core structure, it is possible to explore a wide chemical space and predict the effects of these modifications on binding affinity and selectivity. This in silico approach allows for the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing, thus streamlining the drug discovery pipeline.

The table below illustrates a hypothetical scenario of how derivatives of this compound could be evaluated in a virtual screening campaign against a hypothetical protein target. The docking scores, which are a measure of predicted binding affinity, would be a key metric for ranking the compounds.

| Compound | Molecular Formula | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | C9H12FNO | -5.8 | Halogen bond with Serine, Hydrophobic interaction with Leucine |

| Derivative A | C15H15FN2O3 | -7.2 | Hydrogen bond with Aspartate, Pi-stacking with Phenylalanine |

| Derivative B | C12H17FN2O | -6.5 | Hydrophobic interaction with Valine, Halogen bond with Threonine |

It is important to note that while computational methods provide valuable insights, they are predictive in nature. The ultimate confirmation of a compound's activity and its therapeutic potential requires experimental validation through in vitro and in vivo studies. Nevertheless, the application of computational drug design and virtual screening to scaffolds like this compound represents a critical step in the rational design of new and effective therapeutic agents.

Future Perspectives and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The drive towards "green chemistry" is reshaping the synthesis of heterocyclic compounds like 2-(tert-Butoxy)-6-fluoropyridine. Future research will prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Biocatalysis: A significant emerging area is the use of whole-cell biocatalysts or isolated enzymes for the synthesis and modification of pyridine (B92270) rings. ethz.ch For instance, xylene monooxygenase has been investigated for the oxidation of methyl groups on pyridine rings, a process that offers high selectivity under mild, aqueous conditions, thereby avoiding the harsh oxidizing and reducing agents common in traditional organic synthesis. ethz.ch Applying such biocatalytic methods could offer a sustainable route to precursors of this compound or its derivatives.

Sustainable Protecting Groups: Research into more sustainable protecting group strategies is also relevant. For example, the development of the 5'-O-(methoxyisopropyl) (MIP) acetal (B89532) for nucleosides, using 2-methoxypropene (B42093) in pyridine, highlights a move towards efficient and regioselective reactions that minimize waste and complex purification steps. nih.gov Similar strategies could be envisioned for the selective protection and synthesis of functionalized fluoropyridines.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency. Developing flow-based syntheses for fluoropyridines can lead to higher throughput, better reaction control, and reduced environmental footprint compared to traditional batch processing.

Exploration of Novel Functionalization Strategies

The utility of this compound as a building block depends on the ability to selectively introduce additional functional groups onto the pyridine ring. Research is moving beyond classical methods to more advanced and versatile functionalization techniques.

C-H Bond Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. youtube.comsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials (e.g., halogenated or organometallic pyridines), thus shortening synthetic sequences. Transition metal catalysis, particularly with palladium, is a key tool in this area. youtube.com Future work will likely focus on developing catalysts and ligands that can selectively activate specific C-H bonds on the this compound ring, allowing for the direct introduction of aryl, alkyl, or other groups. sigmaaldrich.comyoutube.com